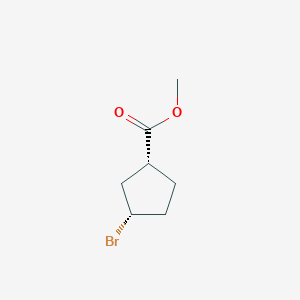
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate is a chemical compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate typically involves the bromination of cyclopentane derivatives followed by esterification. One common method includes the following steps:
Bromination: Cyclopentane is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated cyclopentane is then reacted with methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction to alcohols.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions for oxidation to carboxylic acids.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Rel-methyl (1R,3S)-3-bromocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Rel-methyl (1R,3S)-3-chlorocyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Rel-methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate: Features a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Eigenschaften
Molekularformel |
C7H11BrO2 |
|---|---|
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
methyl (1R,3S)-3-bromocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
NBNSTTSIQITBMQ-RITPCOANSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)Br |
Kanonische SMILES |
COC(=O)C1CCC(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



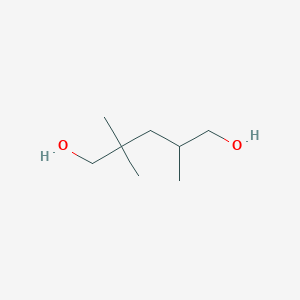
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
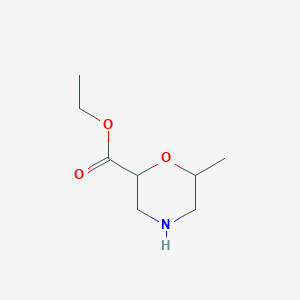

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
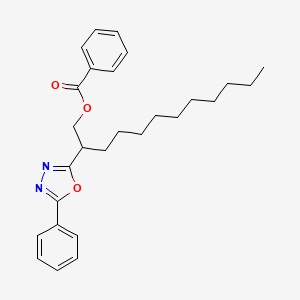
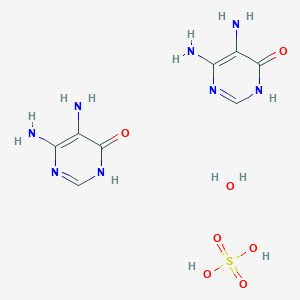
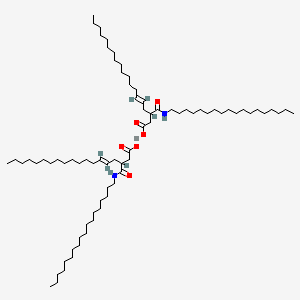
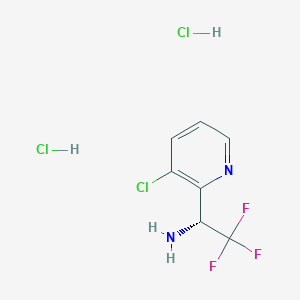


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)

